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Compound of Interest

Compound Name: MM-401 Tfa

Cat. No.: B10819863 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of

MM-401 TFA, a potent and selective inhibitor of the MLL1 (Mixed Lineage Leukemia 1) H3K4

methyltransferase. MM-401 TFA has emerged as a critical tool for studying the role of MLL1 in

normal development and disease, particularly in MLL-rearranged leukemias. This document

outlines the quantitative data associated with MM-401 TFA's activity, detailed experimental

protocols for its characterization, and a visual representation of its mechanism of action.

Core Concepts: Targeting the MLL1-WDR5
Interaction
MM-401 is a macrocyclic peptidomimetic designed to disrupt the protein-protein interaction

between the catalytic subunit of the MLL1 complex and WD repeat-containing protein 5

(WDR5).[1] This interaction is essential for the histone methyltransferase (HMT) activity of the

MLL1 complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4).[2][3]

By blocking this interaction, MM-401 effectively inhibits MLL1's catalytic activity.[2] The

trifluoroacetic acid (TFA) salt of MM-401 is often used to improve its solubility and stability.[4]

Quantitative Data Summary
The following tables summarize the key quantitative data for MM-401 and its inactive

enantiomer, MM-NC-401, providing a clear comparison of their biochemical and cellular
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activities.

Table 1: Biochemical Activity of MM-401 and MM-NC-401

Compound Target Assay Type IC50 Ki Reference

MM-401
MLL1 HMT

Activity

In vitro HMT

Assay
0.32 µM - [2]

MM-401
WDR5-MLL1

Interaction

Competitive

FP Assay
0.9 nM - [1]

MM-401
WDR5

Binding

BioLayer

Interferometr

y

- < 1 nM [1]

MM-NC-401
WDR5

Binding

Competitive

FP Assay
> 100 µM > 10 µM [2]

MM-NC-401
MLL1 HMT

Activity

In vitro HMT

Assay

No inhibition

up to 250 µM
- [2]

Table 2: Cellular Activity of MM-401 in Leukemia Cell Lines
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Cell Line MLL Status GI50 (MM-401)
GI50 (MM-NC-
401)

Reference

Murine Leukemia

Cells

MLL-AF9 MLL fusion ~ 5 µM > 50 µM [1]

MLL-ENL MLL fusion ~ 7 µM > 50 µM [1]

MLL-AF10 MLL fusion ~ 8 µM > 50 µM [1]

Hoxa9/Meis1 Non-MLL > 50 µM > 50 µM [1]

Human

Leukemia Cells

MV4:11 (MLL-

AF4)
MLL fusion 1.8 µM Not Determined [1]

MOLM13 (MLL-

AF9)
MLL fusion 3.6 µM Not Determined [1]

KOPN8 (MLL-

ENL)
MLL fusion 2.5 µM Not Determined [1]

K562 Non-MLL
Not Determined

(no inhibition)
Not Determined [1]

HL60 Non-MLL
Not Determined

(no inhibition)
Not Determined [1]

U937 Non-MLL
Not Determined

(no inhibition)
Not Determined [1]

Structure-Activity Relationship Insights
The development of MM-401 from a linear peptidomimetic, MM-101, and the stark contrast in

activity with its enantiomer, MM-NC-401, provide crucial insights into its SAR.[1]

Stereochemistry is Critical: The enantiomer MM-NC-401, which has the same chemical

formula but a different three-dimensional arrangement of its atoms, shows no detectable
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binding to WDR5 and no inhibition of MLL1 activity.[2] This demonstrates that the specific

stereochemistry of MM-401 is absolutely required for its interaction with the WDR5 binding

pocket.

Macrocyclization Enhances Potency: MM-401 is a cyclic compound designed based on the

linear peptidomimetic MM-101.[1] This cyclization was a key design element to constrain the

molecule into a bioactive conformation, thereby enhancing its binding affinity and potency.

Mechanism of Action: Signaling Pathway
MM-401's mechanism of action involves the direct inhibition of the MLL1-WDR5 interaction,

leading to downstream effects on gene transcription and cellular processes.

MM-401 inhibits the MLL1-WDR5 interaction, blocking H3K4 methylation.

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

In vitro Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of the MLL1 complex.
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Reagents

Procedure

Recombinant MLL1
Core Complex

Incubate reagents at 30°C

Histone H3 Substrate S-adenosyl-L-[u00B3H]-methionine
(Radiolabeled Cofactor)

MM-401 or
MM-NC-401 (in DMSO)

Stop reaction with
SDS loading buffer

After 1 hour

Separate proteins
by SDS-PAGE

Detect radiolabeled Histone H3
via autoradiography

Quantify band intensity

Click to download full resolution via product page

Workflow for the in vitro MLL1 HMT assay.

Methodology:

The MLL1 core complex, histone H3 substrate, and radiolabeled S-adenosyl-L-[³H]-

methionine are combined in a reaction buffer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b10819863?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10819863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MM-401 or the negative control, MM-NC-401, is added at various concentrations.

The reaction is incubated to allow for histone methylation.

The reaction is stopped, and the proteins are separated by SDS-PAGE.

The gel is exposed to X-ray film to detect the incorporation of the radiolabel into histone H3.

The intensity of the bands is quantified to determine the level of MLL1 inhibition.

Cell Growth Inhibition Assay
This assay determines the effect of MM-401 on the proliferation of leukemia cell lines.

Methodology:

Leukemia cells are seeded in 96-well plates.

Cells are treated with a serial dilution of MM-401 or MM-NC-401.

After a 72-hour incubation period, cell viability is assessed using a commercial assay such

as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

The luminescence is read on a plate reader, and the data is normalized to vehicle-treated

controls to calculate the half-maximal growth inhibition concentration (GI50).

Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to assess the levels of H3K4 methylation at specific gene loci

within cells.

Methodology:

Cells are treated with MM-401 or a vehicle control.

Protein-DNA complexes are cross-linked with formaldehyde.

The chromatin is sheared into smaller fragments by sonication.
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An antibody specific for trimethylated H3K4 (H3K4me3) is used to immunoprecipitate the

chromatin fragments.

The cross-links are reversed, and the DNA is purified.

Quantitative PCR (qPCR) is used to measure the enrichment of specific DNA sequences,

such as the promoter regions of HoxA9 and Meis-1, in the immunoprecipitated DNA.

Synthesis of MM-401
While the exact synthesis of MM-401 is not publicly detailed, it is based on the synthesis of

related macrocyclic peptidomimetics.[5] The general approach involves a multi-step solution-

phase synthesis followed by a ring-closing metathesis or macrolactamization reaction. A

representative synthetic scheme for a similar compound is outlined below.

Protected Amino Acid
Building Blocks

Solution-Phase
Peptide Coupling

Synthesis of Linear
Peptidomimetic Precursor

Deprotection of
Terminal Groups Macrolactamization

High Dilution Final Deprotection
& Purification MM-401

Click to download full resolution via product page

Representative workflow for the synthesis of MM-401.

Conclusion
MM-401 TFA is a highly potent and selective inhibitor of the MLL1-WDR5 interaction. Its

structure-activity relationship is well-defined, with stereochemistry and macrocyclization being

key determinants of its activity. The compound serves as an invaluable chemical probe for

elucidating the biological functions of MLL1 and as a promising starting point for the

development of therapeutics for MLL-rearranged leukemias. The experimental protocols and

data presented in this guide provide a comprehensive resource for researchers in the field of

epigenetics and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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